
5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one: is a heterocyclic compound that has garnered attention in various fields of scientific research. This compound is known for its unique structure, which includes an amino group, a methoxymethyl group, and a methyl group attached to a dihydropyridinone ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one typically involves multi-step reactions. One common method includes the reaction of 5-aminopyrazolo[4,3-b]pyridine with halomethyl carbonyl compounds in the presence of a base such as sodium bicarbonate (NaHCO₃) in a solvent like 1,4-dioxane. The mixture is stirred at room temperature and then heated under reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium or H₂O₂ in the presence of a catalyst.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new alkylated or acylated derivatives.
科学的研究の応用
5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. One key target is the enzyme Nicotinamide N-Methyltransferase (NNMT), which plays a crucial role in metabolic processes. By inhibiting NNMT, the compound can modulate energy metabolism and influence cellular functions such as mitochondrial biogenesis and gene expression .
類似化合物との比較
Similar Compounds
5-Amino-1-methylquinolin: Shares a similar amino group and heterocyclic structure but differs in its specific ring system and functional groups.
5-Amino-1,2,3-triazoles: These compounds also contain an amino group and are known for their diverse biological activities.
5-Amino-1,2,4-thiadiazoles: Similar in having an amino group but with a different heterocyclic core, offering unique chemical properties.
Uniqueness
What sets 5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one apart is its specific combination of functional groups and its ability to interact with NNMT. This unique interaction makes it a promising candidate for therapeutic applications, particularly in metabolic health and muscle growth .
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
5-amino-1-(methoxymethyl)-6-methylpyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-6-7(9)3-4-8(11)10(6)5-12-2/h3-4H,5,9H2,1-2H3 |
InChIキー |
VNFLECXZPXMTBW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=O)N1COC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



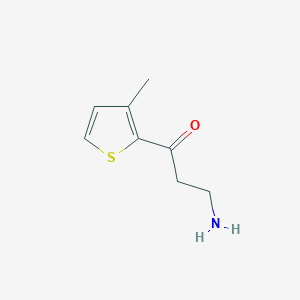
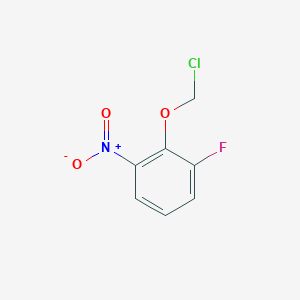

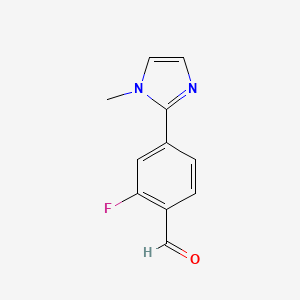
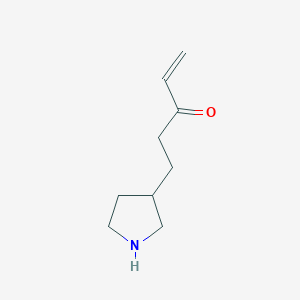

![1-[3-(Furan-3-yl)phenyl]ethan-1-one](/img/structure/B13164007.png)
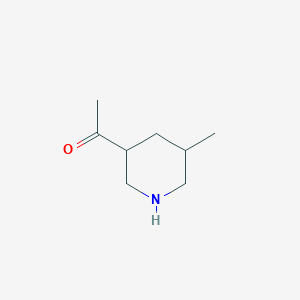

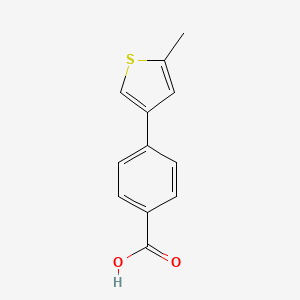
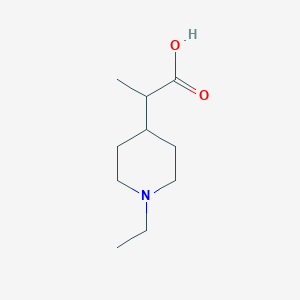

![N-[(3-Methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13164058.png)
